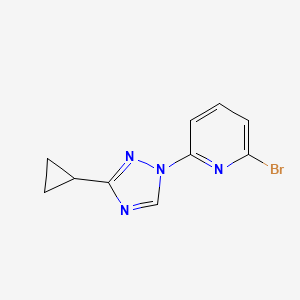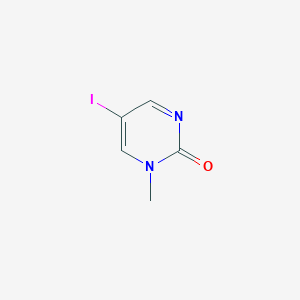
5-Iodo-1-methylpyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-methylpyrimidin-2(1H)-one: is a halogenated pyrimidine derivative Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are important in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methylpyrimidin-2(1H)-one typically involves halogenation and methylation reactions. One common method is:
Halogenation: Starting with a pyrimidine derivative, an iodine source such as iodine monochloride (ICl) can be used to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1-methylpyrimidin-2(1H)-one: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functional groups.
Aplicaciones Científicas De Investigación
5-Iodo-1-methylpyrimidin-2(1H)-one:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1-methylpyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, affecting their function. The iodine atom can play a role in halogen bonding, while the methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
5-Iodo-1-methylpyrimidin-2(1H)-one: can be compared with other halogenated pyrimidines, such as:
- 5-Bromo-1-methylpyrimidin-2(1H)-one
- 5-Chloro-1-methylpyrimidin-2(1H)-one
- 5-Fluoro-1-methylpyrimidin-2(1H)-one
These compounds share similar structures but differ in the halogen atom, which can significantly impact their reactivity and biological activity. This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens, potentially leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H5IN2O |
|---|---|
Peso molecular |
236.01 g/mol |
Nombre IUPAC |
5-iodo-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H5IN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3 |
Clave InChI |
BNVKCMHZNPGOST-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=NC1=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


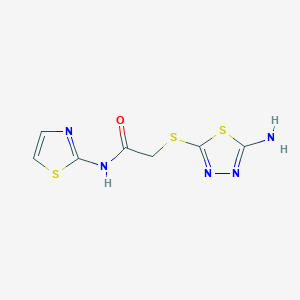
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)

![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
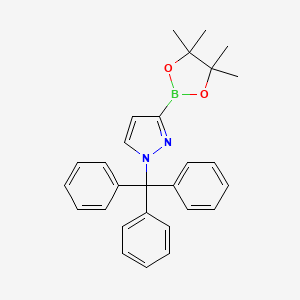
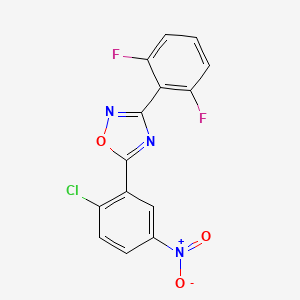
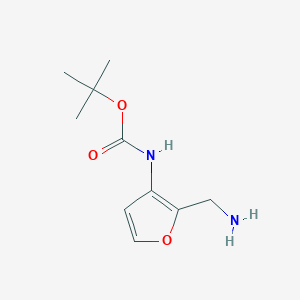
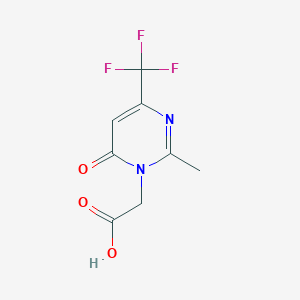
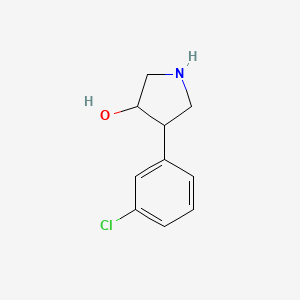

![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
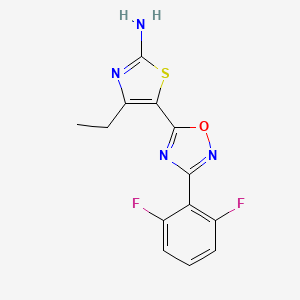
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
